

# physical and chemical properties of cupric tartrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cupric tartrate*

Cat. No.: *B1604005*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Cupric Tartrate**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **cupric tartrate**, a coordination compound of significant interest in various scientific and industrial fields. It includes quantitative data, detailed experimental protocols for its synthesis, and a discussion of its primary applications.

## Core Properties of Cupric Tartrate

**Cupric tartrate**, also known as copper(II) tartrate, is a metal-organic compound formed between copper in its +2 oxidation state and tartaric acid.<sup>[1]</sup> Its properties are dictated by the coordination of the copper ion with the tartrate ligands.

## Physical Properties

**Cupric tartrate** typically presents as a crystalline solid or powder.<sup>[1]</sup> Its appearance can range from a light blue to a bluish-green or green powder.<sup>[2][3][4]</sup> The compound is generally odorless.<sup>[2]</sup> It exists in both anhydrous and hydrated forms, such as **cupric tartrate** trihydrate and a more general hydrate form.<sup>[2][5]</sup>

The solubility of **cupric tartrate** is a key characteristic. It is generally described as insoluble or only slightly soluble in water.<sup>[2][3][4][6]</sup> However, its solubility is sensitive to pH; it is soluble in

acidic and alkaline solutions.[\[7\]](#)[\[8\]](#) The solubility may also increase with a rise in temperature.[\[9\]](#)

## Chemical Properties

The chemical identity and reactivity of **cupric tartrate** are foundational to its applications.

- Molecular Formula: C<sub>4</sub>H<sub>4</sub>CuO<sub>6</sub>[\[2\]](#)
- Molecular Weight: Approximately 211.62 g/mol (anhydrous basis).[\[2\]](#)[\[10\]](#) Hydrated forms will have a higher molecular weight.[\[11\]](#)
- Reactivity: As an acidic salt, **cupric tartrate** solutions can have a pH of less than 7.0 and will react with bases in a neutralization reaction that generates heat.[\[2\]](#)[\[12\]](#) It can act as a catalyst in various organic reactions.[\[2\]](#)[\[13\]](#)
- Stability: The compound is stable under standard conditions. When heated, it decomposes at approximately 275 °C.[\[3\]](#)[\[6\]](#)[\[14\]](#) As a tartrate salt, its stability in solution can be influenced by factors such as temperature, pH, and the presence of other compounds like colloids, which can inhibit crystallization.[\[15\]](#)[\[16\]](#)

## Data Summary

The following tables summarize the key quantitative properties of **cupric tartrate** for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property          | Value                                          | Citations                                |
|-------------------|------------------------------------------------|------------------------------------------|
| IUPAC Name        | copper (2R,3R)-2,3-dihydroxybutanedioate       | <a href="#">[2]</a>                      |
| CAS Number        | 815-82-7 (anhydrous)                           | <a href="#">[2]</a> <a href="#">[13]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>4</sub> CuO <sub>6</sub> | <a href="#">[2]</a> <a href="#">[6]</a>  |
| Molecular Weight  | 211.62 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a>  |
| Exact Mass        | 210.930385 Da                                  | <a href="#">[2]</a> <a href="#">[10]</a> |

Table 2: Physicochemical Properties

| Property           | Value                                    | Citations  |
|--------------------|------------------------------------------|------------|
| Appearance         | Green to blue odorless powder or crystal | [2][3][4]  |
| Melting Point      | ~275 °C (decomposes)                     | [3][6][14] |
| Boiling Point      | 399.3 °C at 760 mmHg                     | [3][17]    |
| Density            | 1.9 ± 0.1 g/cm <sup>3</sup>              | [3]        |
| Water Solubility   | Insoluble to slightly soluble            | [2][3][4]  |
| Other Solubilities | Soluble in acid and alkaline solutions   | [7][8]     |

## Experimental Protocols

This section details a common methodology for the synthesis and characterization of **cupric tartrate** crystals, relevant for laboratory-scale production and analysis.

### Synthesis via Gel Growth Method

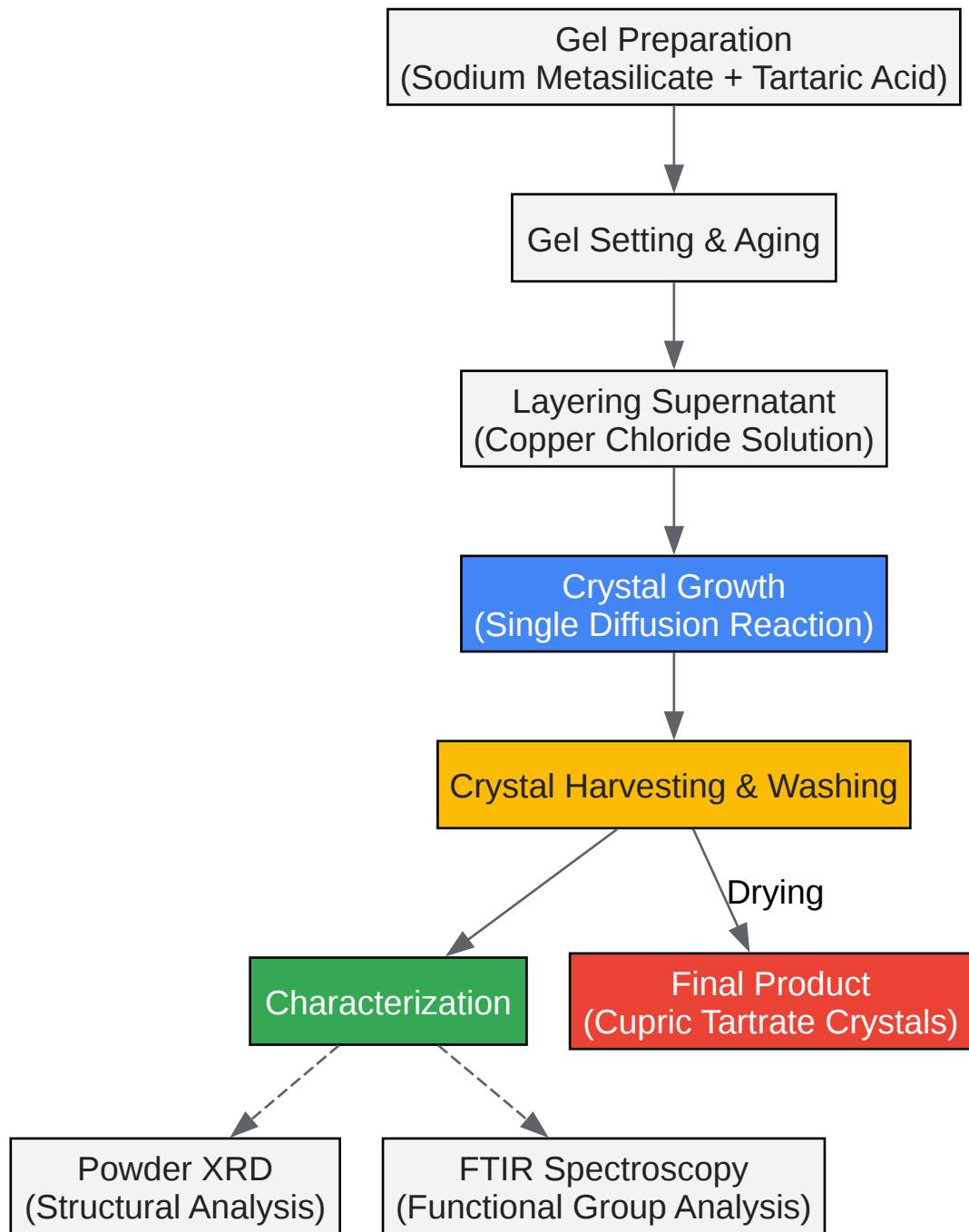
A prevalent method for producing high-quality **cupric tartrate** crystals is the single diffusion gel growth technique.[18][19] This method allows for slow, controlled crystallization at ambient temperatures.

#### Materials:

- Sodium metasilicate ( $\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$ )
- Tartaric acid ( $\text{C}_4\text{H}_6\text{O}_6$ )
- Copper(II) chloride ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Deionized water
- Glass test tubes

**Protocol:**

- **Gel Preparation:** A solution of sodium metasilicate (e.g., 1 M) is prepared in deionized water. The pH of the silica gel is adjusted by neutralizing the sodium metasilicate solution with tartaric acid.[\[18\]](#) The specific gravity and pH are critical parameters that must be optimized for ideal crystal growth.[\[19\]](#)
- **Gel Setting:** The mixture is poured into test tubes and allowed to set for a period (aging) until the gel is firm.[\[18\]](#)
- **Reactant Diffusion:** Once the gel has set, a solution of copper(II) chloride (the supernatant or outer reactant) is carefully layered on top of the gel.[\[18\]](#)
- **Crystal Growth:** The test tubes are sealed and left undisturbed at ambient temperature. The copper chloride diffuses into the gel matrix, where it reacts with the tartaric acid (the inner reactant) already present.[\[18\]](#) This slow diffusion and reaction lead to the formation of **cupric tartrate** (CuC4H4O6) crystals within the gel over several days or weeks.[\[18\]](#)
- **Harvesting:** Once the crystals have reached the desired size, they are carefully harvested from the gel, washed with deionized water, and dried.


## Characterization Techniques

- **X-Ray Diffraction (XRD):** Powder XRD is used to determine the crystal structure and unit cell parameters. Studies have shown that **cupric tartrate** can have an orthorhombic unit cell.[\[18\]](#) [\[19\]](#)
- **Fourier-Transform Infrared Spectroscopy (FTIR):** FTIR analysis is employed to identify the functional groups present in the synthesized compound and confirm the coordination of the carboxyl groups with the copper ion.[\[18\]](#)[\[19\]](#)
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy can be used to study the coordination structure of **cupric tartrate** complexes in solution.[\[20\]](#)
- **Liquid Chromatography/Mass Spectrometry (LC-MS):** This technique helps confirm the presence and identity of various **cupric tartrate** complexes in a solution.[\[20\]](#)

# Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **cupric tartrate** as described in the protocol above.

## Synthesis and Characterization Workflow for Cupric Tartrate



[Click to download full resolution via product page](#)

Caption: Workflow for **cupric tartrate** synthesis via the gel growth method and subsequent characterization.

## Applications in Research and Industry

**Cupric tartrate**'s unique properties make it a valuable compound in several applications relevant to scientific and industrial professionals.

- **Electroplating:** It is used in electroplating baths to deposit a uniform layer of copper onto a conductive surface.[2][21] The tartrate ligand acts as a complexing agent, stabilizing the copper ions in the solution.[8][21]
- **Catalysis:** The compound serves as a catalyst in certain chemical reactions, particularly in organic synthesis and oxidation reactions.[1][13][21]
- **Analytical Chemistry:** **Cupric tartrate** is a key component of solutions used for chemical analysis, such as determining the presence of reducing agents.[21] The most well-known application is in Fehling's solution, where a complex of copper(II) and tartrate is used to test for reducing sugars.
- **Material Science:** It can be used as a precursor in the formation of copper nanoparticles, which themselves act as catalysts for producing carbon nanofibers.[13]
- **Other Uses:** Historically, it has been used in photography as a sensitizer for emulsions.[21] It also has applications in agriculture as a fungicide and as a regulated food additive.[1]

## Conclusion

**Cupric tartrate** is a versatile coordination compound with well-defined physical and chemical properties. Its insolubility in water but solubility in acidic and alkaline media, coupled with its catalytic activity and role as a complexing agent, underpins its use in electroplating, chemical synthesis, and analytical testing. The gel growth method provides a reliable protocol for producing high-quality crystals for research purposes, which can be thoroughly analyzed using standard characterization techniques. This guide provides the foundational technical information necessary for researchers, scientists, and drug development professionals to understand and utilize **cupric tartrate** in their work.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 815-82-7: Cupric tartrate | CymitQuimica [cymitquimica.com]
- 2. Cupric tartrate | C<sub>4</sub>H<sub>4</sub>CuO<sub>6</sub> | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 酒石酸銅(II) 水和物 - 酒石酸銅鹽, 銅酒石酸鹽 水和物 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 815-82-7 CAS MSDS (Cupric tartrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. nbinno.com [nbino.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Copper tartrate | C<sub>4</sub>H<sub>4</sub>CuO<sub>6</sub> | CID 2734041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. CUPRIC TARTRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Cupric tartrate | 815-82-7 [chemicalbook.com]
- 14. Copper(II) tartrate = 95.0 RT calc. on dry substance 946843-80-7 [sigmaaldrich.com]
- 15. perennia.ca [perennia.ca]
- 16. laffort.com [laffort.com]
- 17. Cupric tartrate - Safety Data Sheet [chemicalbook.com]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cobalt-nickel.net [cobalt-nickel.net]

- To cite this document: BenchChem. [physical and chemical properties of cupric tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604005#physical-and-chemical-properties-of-cupric-tartrate\]](https://www.benchchem.com/product/b1604005#physical-and-chemical-properties-of-cupric-tartrate)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)